molecular formula C21H22BrN3O4S B3202698 1-(4-bromobenzenesulfonyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine CAS No. 1021213-39-7

1-(4-bromobenzenesulfonyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine

Cat. No.: B3202698
CAS No.: 1021213-39-7
M. Wt: 492.4 g/mol
InChI Key: KBCRCNZERFXZIN-UHFFFAOYSA-N
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Description

1-(4-Bromobenzenesulfonyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine is a high-purity chemical compound offered for research and development purposes. This complex molecule is characterized by a piperidine core that is functionally diversified with a 4-bromobenzenesulfonyl group and a 3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl moiety. The presence of the bromobenzenesulfonyl group is a structural feature seen in compounds studied for their potential as enzyme inhibitors, particularly in kinase and phosphatase research . The 1,2,4-oxadiazole ring is a privileged structure in medicinal chemistry known for its metabolic stability and its role as a bioisostere for ester and amide functionalities, which can be critical in drug discovery efforts. The specific molecular architecture of this compound suggests it may be of significant interest in pharmacological and biochemical research, potentially as a key intermediate in organic synthesis or as a candidate for high-throughput screening in the identification of novel therapeutic agents. This product is strictly intended for laboratory research and is classified as "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment, and under conditions that comply with their institution's chemical hygiene plan. Please refer to the associated Safety Data Sheet (SDS) for detailed handling and safety information before use.

Properties

IUPAC Name

5-[1-(4-bromophenyl)sulfonylpiperidin-4-yl]-3-(4-ethoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BrN3O4S/c1-2-28-18-7-3-15(4-8-18)20-23-21(29-24-20)16-11-13-25(14-12-16)30(26,27)19-9-5-17(22)6-10-19/h3-10,16H,2,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBCRCNZERFXZIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NOC(=N2)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-bromobenzenesulfonyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine is a synthetic organic molecule that has garnered attention for its potential biological activities. This compound features a sulfonamide moiety, a piperidine ring, and an oxadiazole derivative, which are known for their diverse pharmacological properties.

Chemical Structure and Properties

The molecular structure can be represented as follows:

  • IUPAC Name : 1-(4-bromobenzenesulfonyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine
  • Molecular Formula : C20H23BrN2O4S
  • Molecular Weight : 463.38 g/mol

Antimicrobial Activity

Research indicates that compounds with similar structural frameworks exhibit significant antibacterial properties. For instance, studies on related piperidine derivatives have demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The presence of the sulfonamide group is often linked to enhanced antibacterial efficacy due to its ability to inhibit bacterial growth.

Enzyme Inhibition

1-(4-bromobenzenesulfonyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine is hypothesized to exhibit enzyme inhibitory activities. Compounds bearing piperidine and oxadiazole moieties have been evaluated for their potential as acetylcholinesterase (AChE) inhibitors. AChE is crucial in the treatment of neurodegenerative diseases such as Alzheimer's .

Additionally, studies have shown that related compounds demonstrate strong urease inhibition, which is vital in treating infections caused by urease-producing bacteria . The IC50 values for some related compounds range significantly, with notable activities observed.

CompoundIC50 (µM)Activity Type
Compound A2.14±0.003Urease Inhibitor
Compound B0.63±0.001Acetylcholinesterase Inhibitor
Compound C6.28±0.003Antibacterial Activity

Anticancer Potential

The oxadiazole derivatives have been reported to possess anticancer properties. Structurally similar compounds have shown promise in inhibiting tumor cell proliferation and inducing apoptosis in cancer cells . The mechanism is believed to involve the modulation of signaling pathways critical for cell survival and proliferation.

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide moiety can competitively inhibit enzymes essential for bacterial survival.
  • Receptor Interaction : The piperidine ring may interact with neurotransmitter receptors, influencing synaptic transmission.
  • Oxidative Stress Modulation : Oxadiazole derivatives can induce oxidative stress in cancer cells, leading to apoptosis.

Case Studies and Research Findings

Several studies have investigated the biological activities of similar compounds:

  • Antibacterial Studies : A series of synthesized piperidine derivatives were tested against various bacterial strains with results indicating significant antibacterial activity .
  • Enzyme Inhibition Studies : Research focusing on urease and AChE inhibition revealed promising results for potential therapeutic applications in treating infections and neurodegenerative disorders .
  • Anticancer Activity : In vitro studies on related oxadiazole compounds showed their ability to inhibit cancer cell growth through apoptosis induction .

Comparison with Similar Compounds

Structural Analogues of Piperidine-Oxadiazole Derivatives

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Oxadiazole Substituent Piperidine Substituent Molecular Weight (g/mol) Key Features/Applications Evidence ID
4-[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine 3-Bromophenyl 2-Thienylsulfonyl ~408.31 Potential antimicrobial activity
4-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine 3-Fluorophenyl Unsubstituted 247.27 Building block for drug discovery
1-(4-Ethylbenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine 4-Fluorophenyl 4-Ethylbenzoyl 393.45 Probable CNS or metabolic targeting
4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine Benzodioxolyl Unsubstituted 273.29 High solubility due to dioxolane moiety
Target Compound 4-Ethoxyphenyl 4-Bromobenzenesulfonyl ~463.33 (estimated) Enhanced hydrophobicity and stability N/A
Key Observations:
  • Halogenated phenyl groups (e.g., bromo, fluoro) improve lipophilicity and membrane permeability .
  • Sulfonyl vs. Benzoyl Groups :
    • The 4-bromobenzenesulfonyl group in the target offers stronger hydrogen-bond acceptor capacity compared to thienylsulfonyl () or benzoyl groups () .
  • Molecular Weight and Bioavailability :
    • The target’s higher molecular weight (~463.33) may reduce oral bioavailability compared to simpler analogs (e.g., 247.27 in ) but could improve target binding through increased van der Waals interactions .

Pharmacological and Physicochemical Properties

  • Antimicrobial Potential: The target’s bromine and sulfonyl groups may enhance activity against Gram-negative bacteria compared to non-halogenated analogs (e.g., ’s benzodioxolyl derivative) .
  • Metabolic Stability : The ethoxy group’s electron donation could reduce oxidative metabolism compared to electron-withdrawing substituents (e.g., trifluoromethyl in ) .
  • Solubility : Lower than morpholine-containing analogs () but higher than fully aromatic systems due to the piperidine ring’s flexibility .

Q & A

Q. Key Data :

StepReagents/ConditionsYieldReference
Sulfonylation4-Bromobenzenesulfonyl chloride, Na₂CO₃, H₂O, 1 hr82%
Oxadiazole cyclizationEtOH, H₂SO₄, reflux, 3–4 hrs70–85%

How can researchers optimize reaction conditions for oxadiazole ring formation?

Advanced Research Focus
Optimization hinges on solvent polarity, temperature, and catalyst selection:

  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency but may require strict pH control to avoid side reactions .
  • Catalysts : Use Lewis acids (e.g., ZnCl₂) or bases (K₂CO₃) to accelerate dehydration-cyclization steps.
  • Temperature : Reflux (~100°C) balances reaction rate and decomposition risks. Microwave-assisted synthesis can reduce time and improve yield .

Q. Contradiction Analysis :

  • reports 70–85% yields using H₂SO₄ in EtOH, while suggests DMF with Pd/C improves coupling efficiency. Researchers should validate solvent-catalyst compatibility for multi-step syntheses .

What analytical techniques are critical for characterizing this compound?

Q. Basic Research Focus

  • Structural confirmation :
    • ¹H/¹³C NMR : Identify sulfonyl (δ ~3.5 ppm for piperidine protons) and oxadiazole (δ ~8.5 ppm for aromatic protons) groups .
    • HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
  • Purity assessment :
    • TLC : Monitor reaction progress using ethyl acetate/hexane (1:1) .
    • HPLC : Use C18 columns with UV detection (λ = 254 nm) for quantitative analysis .

How should researchers address discrepancies in spectroscopic data?

Q. Advanced Research Focus

  • Stereochemical ambiguity : Use 2D NMR (COSY, NOESY) to resolve overlapping signals in the piperidine and oxadiazole regions .
  • Crystallography : Grow single crystals via slow evaporation (e.g., in dioxane/water) to confirm spatial arrangement .
  • Batch variability : Compare HRMS and elemental analysis across synthetic batches to detect impurities (e.g., unreacted sulfonyl chloride) .

What biological targets are hypothesized for this compound?

Advanced Research Focus
The compound’s sulfonyl and oxadiazole groups suggest dual targeting:

  • Enzyme inhibition : The sulfonamide moiety may inhibit carbonic anhydrase, while the oxadiazole ring could interact with ATP-binding pockets in kinases .
  • Receptor binding : Molecular docking studies propose affinity for G-protein-coupled receptors (GPCRs) due to the piperidine scaffold’s conformational flexibility .

Q. Methodological Recommendations :

  • In vitro assays : Test against purified enzymes (e.g., COX-2, EGFR kinase) using fluorescence-based activity assays .
  • Cellular models : Evaluate cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations via MTT assays .

How can computational modeling guide SAR studies for this compound?

Q. Advanced Research Focus

  • Docking simulations : Use AutoDock Vina to predict binding modes with targets like PARP-1 or β-lactamases, focusing on H-bonding with oxadiazole and hydrophobic interactions with the bromophenyl group .
  • QSAR analysis : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to design derivatives with enhanced potency .

What are the challenges in scaling up the synthesis for preclinical studies?

Q. Advanced Research Focus

  • Purification bottlenecks : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for large-scale batches .
  • Yield optimization : Implement flow chemistry for exothermic steps (e.g., sulfonylation) to improve safety and reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-bromobenzenesulfonyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine
Reactant of Route 2
Reactant of Route 2
1-(4-bromobenzenesulfonyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine

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